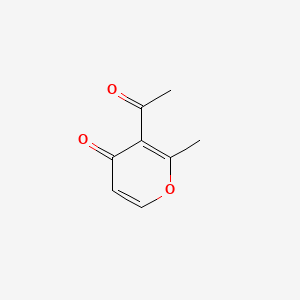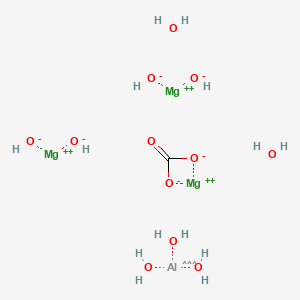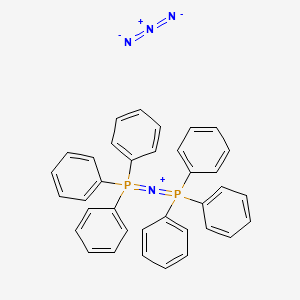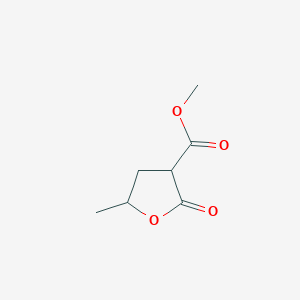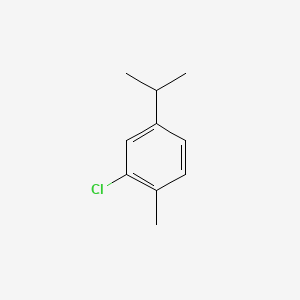
Benzene, 2-chloro-1-methyl-4-(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-1-methyl-4-propan-2-ylbenzene, also known as 2-chloro-4-isopropyltoluene, is an organic compound with the molecular formula C10H13Cl. It is a chlorinated derivative of toluene and is characterized by the presence of a chlorine atom, a methyl group, and an isopropyl group attached to a benzene ring. This compound is used in various chemical processes and has applications in different fields, including industrial and scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene can be achieved through several methods. One common approach involves the chlorination of 4-isopropyltoluene (p-cymene) using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 2-chloro-1-methyl-4-propan-2-ylbenzene may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to high yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-1-methyl-4-propan-2-ylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form carboxylic acids or ketones under specific conditions.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 4-isopropyltoluene.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
Substitution: 4-isopropylbenzyl alcohol.
Oxidation: 4-isopropylbenzoic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropyltoluene.
Applications De Recherche Scientifique
2-chloro-1-methyl-4-propan-2-ylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of 2-chloro-1-methyl-4-propan-2-ylbenzene depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations based on the reagents and conditions used. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications. The compound’s structure allows it to participate in various chemical and biological processes, making it a versatile compound for research .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-isopropyltoluene (p-cymene): A non-chlorinated analog used as a starting material for the synthesis of 2-chloro-1-methyl-4-propan-2-ylbenzene.
2-chloro-1-methylbenzene (o-chlorotoluene): A chlorinated toluene derivative with a different substitution pattern.
4-chloro-1-methyl-2-propan-2-ylbenzene: A positional isomer with the chlorine atom at a different position on the benzene ring.
Uniqueness
2-chloro-1-methyl-4-propan-2-ylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a chlorine atom, a methyl group, and an isopropyl group on the benzene ring makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Propriétés
Numéro CAS |
4395-79-3 |
|---|---|
Formule moléculaire |
C10H13Cl |
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
2-chloro-1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 |
Clé InChI |
JVIGKRUGGYKFSL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


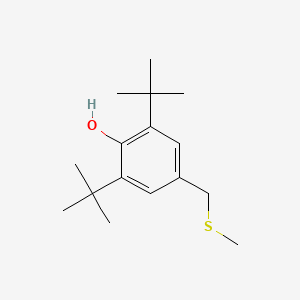
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
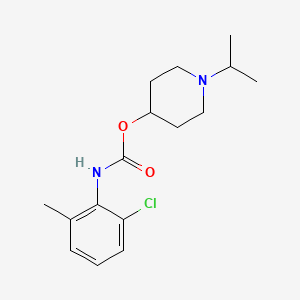
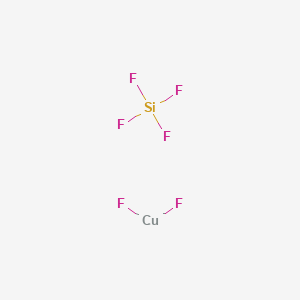
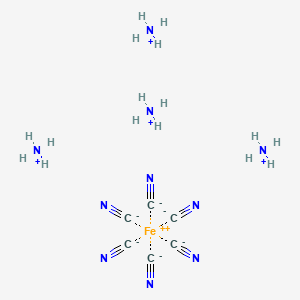
![Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
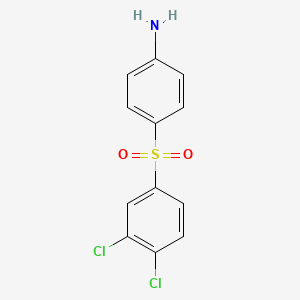
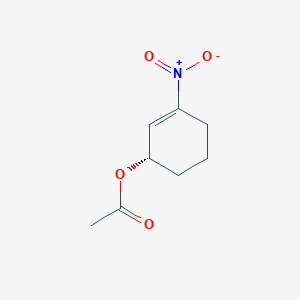
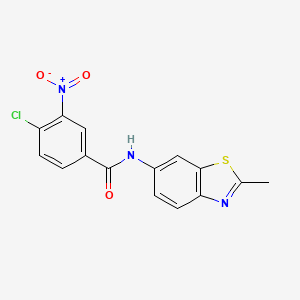
![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
